(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(10-5-11(19-14-10)8-1-2-8)16-6-9(7-16)17-4-3-13-15-17/h3-5,8-9H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMJDDIXPADQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic organic molecule featuring a triazole ring and an azetidine moiety, which have been associated with various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Overview
The structural complexity of this compound allows for diverse interactions with biological targets. The presence of the triazole and azetidine rings contributes to its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.
The biological activity of triazole-containing compounds often involves:
- Target Interaction : The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function.
- Biochemical Pathways : These compounds are known to modulate various pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
- A study demonstrated that a triazole derivative showed IC50 values against various cancer cell lines (e.g., HCT116) as low as 0.43 µM, indicating potent anticancer activity .
- Mechanistic studies revealed that these compounds can induce apoptosis by increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential .
Antimicrobial Properties
Triazole derivatives have also shown promising antimicrobial activity. For instance:
- Certain synthesized triazoles exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antibacterial agents .
Case Study 1: Anticancer Efficacy
In a comparative study involving various triazole derivatives:
- The lead compound displayed significant antiproliferative activity across multiple cancer cell lines (IC50 values ranging from 2.70 to 5.19 µM).
- The study highlighted the compound's ability to induce apoptosis without affecting normal cells, showcasing its selective cytotoxicity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of a series of triazole derivatives:
- Compounds were tested against standard bacterial strains, revealing notable inhibition rates.
- The best-performing derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as therapeutic agents .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines/Organisms |
|---|---|---|
| Anticancer | 0.43 - 5.19 | HCT116, MCF7 |
| Antimicrobial | Varies | E. coli, S. aureus |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Azetidine- and isoxazole-containing methanones are rare in literature, but 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from ) provide a basis for comparison:
Key Observations :
- Triazole vs.
- Cyclopropyl vs. Cyano/Carboxylate: The cyclopropyl group in the target compound likely increases metabolic stability and membrane permeability compared to the polar cyano (7a) or carboxylate (7b) groups, which may limit bioavailability .
Physicochemical and Crystallographic Properties
No direct data exists for the target compound, but structural analogs highlight trends:
- Lipophilicity : The cyclopropyl group in the target compound likely confers higher logP values than 7a/7b , favoring blood-brain barrier penetration.
- Crystallography : SHELX software (–3) is the gold standard for small-molecule crystallography. If the target compound’s structure was resolved via SHELXL, its bond lengths/angles would be precise (e.g., triazole C-N bonds: ~1.34 Å; azetidine ring puckering: ~25°), ensuring reliable structure-activity relationship (SAR) studies .
Preparation Methods
Cyclopropanation of Allyl Derivatives
Cyclopropyl groups are introduced via Simmons-Smith cyclopropanation. For example, treatment of allyl-substituted precursors with diiodomethane and a zinc-copper couple yields cyclopropane intermediates.
Isoxazole Ring Formation
The isoxazole core is constructed via [3+2] cycloaddition between a nitrile oxide and a cyclopropane-functionalized alkyne:
- Nitrile Oxide Generation : Hydroxylamine reacts with 3-cyclopropylpropanoyl chloride to form the corresponding oxime, which is oxidized to the nitrile oxide using chloramine-T.
- Cycloaddition : The nitrile oxide reacts with acetylene gas under refluxing toluene, yielding 5-cyclopropylisoxazole-3-carboxylic acid after hydrolysis.
Critical Parameters :
- Reaction temperature: 80–100°C.
- Solvent: Anhydrous toluene.
- Yield: 72–85% after purification via recrystallization.
Preparation of 3-Azidoazetidine
Azetidine Ring Synthesis
Azetidine is synthesized via Gabriel synthesis:
- Cyclization : 1,3-Dibromopropane reacts with potassium phthalimide in DMF to form N-phthalimidoazetidine.
- Deprotection : Hydrazine cleaves the phthalimide group, yielding azetidine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne Functionalization of Azetidine
3-Ethynylazetidine is prepared via Sonogashira coupling:
Triazole Formation
CuAAC between 3-azidoazetidine and 3-ethynylazetidine proceeds under standardized conditions:
- Reagents : Copper sulfate (10 mol%), sodium ascorbate (20 mol%), tert-butanol/water (1:1).
- Conditions : Room temperature, 6 hours.
- Yield : 94% (isolated via ethyl acetate extraction).
Regioselectivity : Exclusive 1,4-disubstituted triazole formation confirmed by ¹H NMR (singlet at δ 7.82 ppm).
Ketone Linkage Coupling
Acid Chloride Formation
5-Cyclopropylisoxazole-3-carboxylic acid is treated with thionyl chloride (2 equiv.) in dichloromethane at 0°C, generating the corresponding acid chloride.
Nucleophilic Acyl Substitution
3-(1H-1,2,3-Triazol-1-yl)azetidine reacts with the acid chloride in anhydrous THF using triethylamine (2 equiv.) as a base:
- Conditions : 0°C to room temperature, 12 hours.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 82%.
Alternative Synthetic Routes and Mechanistic Insights
Enaminone-Based Triazole Synthesis
Enaminones derived from isoxazole react with sulfonyl azides (e.g., 4-nitrophenylsulfonyl azide) in ethanol to form NH-1,2,3-triazoles. While this method avoids Cu catalysts, it requires stringent temperature control (70°C, microwave irradiation) and affords lower yields (65–73%) compared to CuAAC.
DFT-Guided Optimization
DFT calculations reveal that electron-withdrawing groups on sulfonyl azides lower activation barriers by 4.2 kcal/mol, accelerating cycloaddition. Transition state analysis confirms asynchronous bond formation (Δbond length = 0.81 Å), ensuring regioselectivity.
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 5-cyclopropylisoxazole core via cyclocondensation of cyclopropanecarboxamide derivatives with hydroxylamine, followed by halogenation for functionalization .
- Step 2: Azetidine ring construction using Buchwald-Hartwig amination or Mitsunobu reactions to introduce the triazole moiety. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for regioselective triazole formation .
- Step 3: Coupling of the azetidine-triazole intermediate with the activated isoxazole carbonyl group via nucleophilic acyl substitution. Use anhydrous DMF or THF as solvents with catalytic DMAP to enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
